molecular formula C12H11ClO3 B8406020 Ethyl 7-chloro-2H-chromene-3-carboxylate

Ethyl 7-chloro-2H-chromene-3-carboxylate

Cat. No.: B8406020
M. Wt: 238.66 g/mol
InChI Key: PSZOWOCNIHUFLS-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2H-chromene-3-carboxylate is a chlorinated chromene derivative with a molecular formula of C₁₂H₁₁ClO₄ and a molecular weight of 254.67 g/mol. Chromenes are heterocyclic compounds containing a benzopyran backbone, widely studied for their biological and photophysical properties.

Chromene derivatives, including halogenated variants, are explored for applications in antimicrobial agents, fluorescent probes, and organic electronics due to their tunable electronic properties . The chloro substituent at position 7 may influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in crystal packing and material science applications .

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

ethyl 7-chloro-2H-chromene-3-carboxylate

InChI

InChI=1S/C12H11ClO3/c1-2-15-12(14)9-5-8-3-4-10(13)6-11(8)16-7-9/h3-6H,2,7H2,1H3

InChI Key

PSZOWOCNIHUFLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 7-chloro-2H-chromene-3-carboxylate, highlighting differences in substituents, synthesis, and biological activity:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications/Properties References
This compound 7-Cl 254.67 Likely via piperidine-catalyzed condensation Potential antimicrobial activity
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate 7-OH, 2-oxo 246.21 Reflux of 2,4-dihydroxybenzaldehyde + diethyl malonate Intermediate for oxime derivatives
Ethyl 6-chloro-2H-chromene-3-carboxylate 6-Cl 238.66 Unspecified (positional isomer) Unknown
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate 7-NEt₂, 2-oxo 275.30 Oxime formation with hydroxylamine Fluorescent probes
Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate Benzo-annulated ring, 3-oxo 294.31 Condensation of 2-hydroxy-1-naphthaldehyde Organic light-emitting devices

Key Comparisons:

Substituent Effects: Chloro vs. Hydroxy groups facilitate hydrogen bonding, influencing solubility and crystal packing . Positional Isomerism (6-Cl vs. 7-Cl): The 7-chloro derivative may exhibit distinct electronic effects due to proximity to the chromene oxygen, altering reactivity and biological interactions compared to the 6-chloro isomer .

Synthetic Routes: Most chromene derivatives are synthesized via Knoevenagel condensation of substituted benzaldehydes with malonate esters. For example, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate is prepared by refluxing 2,4-dihydroxybenzaldehyde with diethyl malonate in ethanol . The 7-chloro variant likely uses a chlorinated aldehyde precursor under similar conditions.

Biological Activity: Chlorinated chromenes are less studied than hydroxyl or amino derivatives but show promise in antimicrobial applications. For instance, 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives exhibit significant antimicrobial activity, suggesting that halogenation could enhance potency . The diethylamino substituent in methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate enables fluorescence, making it useful in optical materials .

Physical and Spectral Properties :

  • NMR Data : Chloro substituents deshield adjacent protons, as seen in the downfield shifts of aromatic protons in related compounds (e.g., δ 7.34–8.63 ppm in 7-substituted chromenes ).
  • Crystal Packing : The planar chromene ring in ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate facilitates tight packing, critical for optoelectronic applications .

Applications: Hydroxy and amino derivatives are prioritized for drug discovery due to hydrogen-bonding capabilities, while chloro and benzo-annulated analogs are explored in materials science (e.g., laser dyes, OLEDs) .

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